4-(2-Bromobutyl)pyridine hydrobromide
Description
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Properties
IUPAC Name |
4-(2-bromobutyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c1-2-9(10)7-8-3-5-11-6-4-8;/h3-6,9H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPOIZNNJAQEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=NC=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Bromobutyl)pyridine hydrobromide (CAS No. 1803584-53-3) is an organic compound that features a pyridine ring substituted with a bromobutyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12Br2N
- Molecular Weight : 292.02 g/mol
The presence of the bromine atom and the pyridine nucleus contributes to its unique biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Pyridine compounds have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(2-Bromobutyl)pyridine | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, a common pathogen associated with infections.
Antiviral Potential
Pyridine compounds are also being investigated for their antiviral properties. Research indicates that certain pyridine derivatives can inhibit viral replication by targeting specific viral proteins or pathways.
A study conducted during the COVID-19 pandemic emphasized the need for new antiviral agents. Pyridine derivatives were noted for their ability to interfere with viral entry and replication mechanisms, suggesting that this compound may possess similar properties .
Anticancer Activity
The anticancer potential of pyridine derivatives has been documented in various studies. Compounds containing the pyridine nucleus have shown promise in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that this compound inhibited cell growth with IC50 values ranging from 15 to 25 µM. The compound was observed to induce apoptosis as evidenced by increased annexin V staining in treated cells.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis or viral replication.
- Receptor Interaction : It may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
